Olanzapine-d3

Overview

Description

Synthesis Analysis

The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .Molecular Structure Analysis

Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Chemical Reactions Analysis

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .Physical And Chemical Properties Analysis

Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .Scientific Research Applications

Schizophrenia Treatment

- Field : Psychiatry

- Application : Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors. It is used in the treatment of schizophrenia .

- Methods : Olanzapine’s affinity for muscarinic receptors is relatively greater than for dopamine receptors, on schedule-controlled behaviour olanzapine displays a profile resembling a dopamine antagonist .

- Results : This profile suggests that olanzapine will be effective against both positive and negative symptoms of schizophrenia while producing minimal extrapyramidal side-effects .

D2 and D3 Receptor Study

- Field : Psychiatry and Behavioral Health

- Application : The application of the D2/D3 receptor agonist radioligand [11C]-(+)-PHNO for the study of schizophrenia and antipsychotics .

- Methods : The study shows that current antipsychotics impact the D2 receptors as measured by an agonist (high-affinity state) and an antagonist (high- + low-affinity state) radiotracer .

- Results : The results suggest that current antipsychotics have a significant impact on the D2 receptors .

Quantification in Blood Serum

- Field : Biochemistry

- Application : This procedure provides instructions for quantitating levels of olanzapine in blood serum specimens .

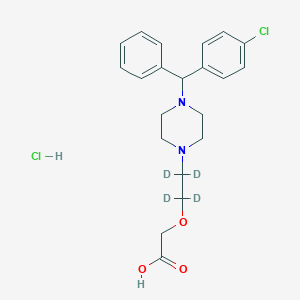

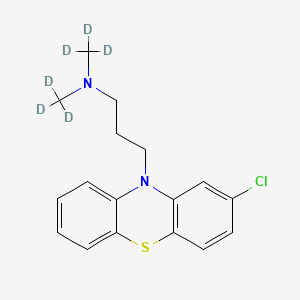

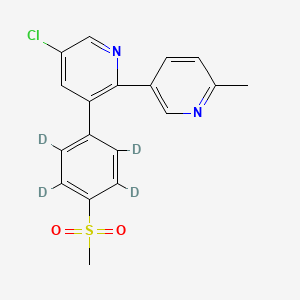

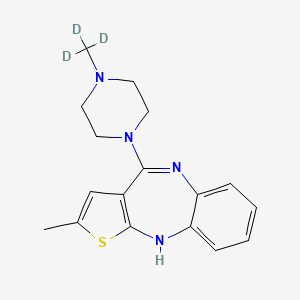

- Methods : Olanzapine is metabolized to inactive metabolites; therefore, this assay measures the concentrations of olanzapine and internal standard, olanzapine-D3 .

- Results : The results provide a method for accurately measuring the concentration of olanzapine in blood serum .

Mood Disorders Treatment

- Field : Psychiatry

- Application : The second-generation, so-called atypical antipsychotics (SGAs), such as olanzapine, have antimanic activity and are also effective for the maintenance treatment of bipolar disorder .

- Methods : The methods involve the administration of olanzapine for the treatment of mood disorders .

- Results : The results show that olanzapine exerts therapeutic action in bipolar depression .

Pharmacogenomics Study

- Field : Pharmacogenomics

- Application : Genetic association of Olanzapine treatment response in Han Chinese Schizophrenia patients .

- Methods : This study applied HaloPlex technology to sequence 143 genes from 79 Han Chinese SCZ patients. The study identified 12 single nucleotide polymorphisms (SNPs) that had significant association with Olanzapine response .

- Results : The results showed that 2 SNPs were significantly associated with the Olanzapine response in both independent cohorts and combined SCZ patient population .

Long-term Safety and Efficacy Study

- Field : Psychiatry

- Application : A pivotal phase 3, open-label extension study showcases the long-term safety and efficacy of Olanzapine .

- Methods : The methods involve the administration of Olanzapine for the treatment of complex mental health conditions .

- Results : The results show that Olanzapine exerts therapeutic action in complex mental health conditions .

Preclinical Pharmacology Study

- Field : Pharmacology

- Application : Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors .

- Methods : The study involves the use of olanzapine in preclinical pharmacology to understand its interaction with different neurotransmitter receptors .

- Results : The results suggest that olanzapine will be effective against both positive and negative symptoms of schizophrenia while producing minimal extrapyramidal side-effects .

Treatment of Complex Mental Health Conditions

- Field : Psychiatry

- Application : A pivotal phase 3, open-label extension study showcases the long-term safety and efficacy of olanzapine .

- Methods : The methods involve the administration of olanzapine for the treatment of complex mental health conditions .

- Results : The results show that olanzapine exerts therapeutic action in complex mental health conditions .

Safety And Hazards

Future Directions

The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .

properties

IUPAC Name |

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olanzapine-d3 | |

CAS RN |

786686-79-1 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.